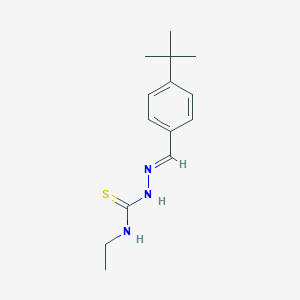![molecular formula C19H16BrFN4O3 B254761 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as FBMH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBMH belongs to the class of pyridazinone derivatives, which have been found to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to exhibit a variety of biochemical and physiological effects. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to exhibit a variety of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is to investigate the use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to study the mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in more detail, in order to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in human clinical trials.
Métodos De Síntesis
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-fluorobenzyl bromide in the presence of potassium carbonate and 18-crown-6. The resulting product is then reacted with 5-bromo-1,2-dihydro-3H-pyridazin-6-one and hydrazine hydrate to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
Aplicaciones Científicas De Investigación
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Several studies have investigated the potential use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Propiedades
Nombre del producto |
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone |
|---|---|
Fórmula molecular |
C19H16BrFN4O3 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
5-bromo-4-[(2Z)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16BrFN4O3/c1-27-17-8-12(9-22-24-15-10-23-25-19(26)18(15)20)6-7-16(17)28-11-13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9- |
Clave InChI |
RDNSXWIOTNIQND-AFPJDJCSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)



![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)